molecular formula C14H9ClF3NO5S B2965075 2-Chloro-5-{[4-(trifluoromethoxy)phenyl]sulfamoyl}benzoic acid CAS No. 745798-18-9

2-Chloro-5-{[4-(trifluoromethoxy)phenyl]sulfamoyl}benzoic acid

Cat. No.: B2965075
CAS No.: 745798-18-9
M. Wt: 395.73
InChI Key: VBKISLAQNXWKMC-UHFFFAOYSA-N
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Description

2-Chloro-5-{[4-(trifluoromethoxy)phenyl]sulfamoyl}benzoic acid (CAS: 745798-18-9, molecular formula: C₁₄H₉ClF₃NO₅S, molecular weight: 395.74 g/mol) is a sulfonamide-functionalized benzoic acid derivative. Its structure features a trifluoromethoxy (-OCF₃) substituent on the phenyl ring, a sulfamoyl linkage (-SO₂NH-), and a carboxylic acid group.

Properties

IUPAC Name

2-chloro-5-[[4-(trifluoromethoxy)phenyl]sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO5S/c15-12-6-5-10(7-11(12)13(20)21)25(22,23)19-8-1-3-9(4-2-8)24-14(16,17)18/h1-7,19H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKISLAQNXWKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-5-{[4-(trifluoromethoxy)phenyl]sulfamoyl}benzoic acid (CAS No. 745798-18-9) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₉ClF₃NO₅S, with a molecular weight of 395.74 g/mol. Its structure features a chloro group, a sulfamoyl moiety, and a trifluoromethoxy-substituted phenyl ring, which contribute to its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in various metabolic pathways, potentially affecting cell proliferation and survival.
  • Interaction with Cellular Targets : Studies suggest that it interacts with cellular proteins, influencing signaling pathways critical for cell growth and apoptosis.

Biological Activity

The biological activity of this compound has been investigated in various studies:

  • Antiviral Activity : Similar benzamide derivatives have demonstrated antiviral properties against Hepatitis B virus (HBV) by inhibiting nucleocapsid assembly through interactions with the HBV core protein .
  • Antitumor Properties : In vitro studies have indicated that benzamide derivatives can inhibit the growth of cancer cells by targeting key regulatory proteins involved in tumorigenesis .

Case Studies and Research Findings

Several studies have highlighted the biological effects of related compounds, providing insights into the potential applications of this compound:

  • Antitumor Efficacy : A study demonstrated that sulfamoylbenzamide derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the benzamide structure can enhance antitumor activity .
  • Mechanistic Insights : Research on benzamide riboside revealed its dual mechanism involving inhibition of dihydrofolate reductase (DHFR), which is critical for DNA synthesis in rapidly dividing cells . This suggests that similar mechanisms may be applicable to this compound.

Data Summary

The following table summarizes key research findings related to the biological activity of benzamide derivatives:

Study ReferenceBiological ActivityKey Findings
AntitumorInhibition of cancer cell growth via DHFR downregulation.
AntiviralReduction of HBV DNA levels through core protein interaction.
Enzyme InhibitionSignificant inhibition of key metabolic enzymes linked to cell proliferation.

Comparison with Similar Compounds

2-Chloro-5-[(3-Chloro-4-Methylphenyl)Sulfamoyl]Benzoic Acid

  • CAS : 328028-05-3
  • Molecular Formula: C₁₄H₁₁Cl₂NO₄S
  • Molecular Weight : 360.2 g/mol
  • Key Differences: Substitution Pattern: The phenyl ring bears a 3-chloro-4-methyl group instead of 4-trifluoromethoxy. Physicochemical Properties: Lower molecular weight (360.2 vs. 395.74) and higher lipophilicity due to the methyl group. Purity: ≥95% (vs. unspecified for the main compound) .

4-[({[2-Chloro-5-(Trifluoromethyl)Phenyl]Sulfonyl}Amino)Methyl]Benzoic Acid

  • CAS: Not explicitly provided
  • Molecular Formula: C₁₅H₁₂ClF₃NO₄S (estimated)
  • Key Differences: Substituents: A trifluoromethyl (-CF₃) group at the 5-position and a sulfonylamino methyl (-SO₂NHCH₂-) bridge. Structural Impact: The trifluoromethyl group is more hydrophobic than trifluoromethoxy, which may enhance membrane permeability. Applications: Priced at $334.00/1 g, suggesting use in high-value research (e.g., kinase inhibition studies) .

2-Chloro-5-[({(2E)-3-[4-(Propan-2-Yl)Phenyl]Prop-2-Enoyl}Carbamothioyl)Amino]Benzoic Acid

  • CAS : 433950-47-1
  • Molecular Formula : C₂₀H₁₉ClN₂O₃S
  • Molecular Weight : 402.89 g/mol
  • Key Differences: Extended Structure: Incorporates a propenoyl carbamothioyl group, increasing steric bulk and complexity. Functional Groups: The thiourea moiety may enhance metal-binding capacity, differentiating it from the sulfamoyl group in the main compound. Potential Use: Likely explored in catalysis or as a protease inhibitor due to its extended conjugation .

Structural and Functional Analysis

Substituent Effects on Bioactivity

  • Trifluoromethoxy (-OCF₃) : Enhances metabolic stability and electron-withdrawing properties, favoring interactions with hydrophobic enzyme pockets .
  • Chloro-Methyl (-Cl/-CH₃) : Increases lipophilicity but may reduce target specificity compared to -OCF₃ .

Molecular Docking and Binding Affinity

AutoDock Vina studies () suggest that the sulfamoyl group in the main compound facilitates hydrogen bonding with biological targets, while the trifluoromethoxy group contributes to van der Waals interactions. Analogs with -CF₃ or chloro-methyl groups may exhibit altered binding modes due to differences in steric and electronic profiles .

Research Implications

The trifluoromethoxy group in the main compound offers a balance of hydrophobicity and electronic effects, making it a unique candidate for drug design. However, analogs with -CF₃ or chloro-methyl groups may outperform it in specific contexts, such as CNS-targeted therapies or resistant bacterial strains. Further comparative studies using density-functional thermochemistry () could elucidate thermodynamic stability differences, while synthesis routes () should be optimized to improve scalability .

Q & A

Q. What are the optimal synthetic routes for preparing 2-Chloro-5-{[4-(trifluoromethoxy)phenyl]sulfamoyl}benzoic acid?

Methodological Answer: Synthesis typically involves sequential functionalization of the benzoic acid core. Key steps include:

  • Chlorination: Introduce the chloro substituent at position 2 using electrophilic chlorinating agents (e.g., Cl₂/FeCl₃) under controlled conditions .
  • Sulfamoylation: React the intermediate with 4-(trifluoromethoxy)aniline and sulfamoyl chloride in anhydrous solvents (e.g., DCM) to form the sulfamoyl linkage. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the target compound .
  • Yield Optimization: Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1:1.2 molar ratio of benzoic acid to sulfamoyl reagent) to minimize side products.

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^13C NMR to confirm substitution patterns. For example:
    • The chloro group at position 2 appears as a deshielded singlet (~δ 7.5 ppm in 1^1H NMR).
    • The trifluoromethoxy group (CF₃O) shows distinct 19^19F NMR signals at ~δ -58 ppm .
  • IR Spectroscopy: Identify sulfonamide N–H stretching (~3350 cm⁻¹) and carbonyl (C=O) absorption (~1700 cm⁻¹) .
  • Mass Spectrometry: Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 395.0) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Enzyme Inhibition: Test against carbonic anhydrase isoforms (e.g., CA-II/IX) using stopped-flow CO₂ hydration assays. IC₅₀ values < 1 μM suggest therapeutic potential .
  • Antimicrobial Activity: Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values reported in μg/mL) .

Advanced Research Questions

Q. How can molecular docking predict the binding interactions of this compound with target proteins?

Methodological Answer:

  • Software Tools: Use AutoDock Vina for docking simulations. Key parameters:
    • Grid box centered on the active site (e.g., 25 ų for CA-II).
    • Exhaustiveness set to 20 for accurate pose sampling .
  • Validation: Compare predicted binding energies (ΔG) with experimental IC₅₀ values. A correlation coefficient (R²) > 0.7 indicates reliability .

Q. What strategies resolve contradictions between computational predictions and experimental data?

Methodological Answer:

  • Hybrid DFT/MD Approaches: Combine density functional theory (e.g., B3LYP/6-31G*) for electronic properties with molecular dynamics (MD) simulations to assess solvation effects .
  • Experimental Replication: Repeat assays under standardized conditions (e.g., pH 7.4, 25°C) to rule out variability. Use crystallography (e.g., X-ray) to validate binding modes .

Q. How to design structure-activity relationship (SAR) studies for sulfamoyl benzoic acid derivatives?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified groups (e.g., replacing CF₃O with OCH₃ or NO₂) to assess electronic effects on activity.
  • Data Analysis: Use multivariate regression to correlate Hammett σ values with biological potency. A positive slope (e.g., ρ = 1.2) indicates electron-withdrawing groups enhance activity .

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